4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Description
Properties
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Diamino-3-hydroxybutyric Acid Precursor
The process begins with the base hydrolysis of 5-hydroxyectoine, a cyclic diamino acid, under strongly alkaline conditions (7 M NaOH, 85°C, 18 h). This step cleaves the ectoine ring, yielding 2,4-diamino-3(S)-hydroxybutyric acid as a diastereomeric mixture. Subsequent copper(II) complexation selectively masks the secondary amine at position 2, enabling exclusive Cbz protection of the primary amine at position 4:
Reaction Conditions
-
Complexation : 2,4-diamino-3(S)-hydroxybutyric acid (1.0 equiv) + CuCl₂ (1.2 equiv) in H₂O, 25°C, 1 h.
-
Protection : Benzyl chloroformate (1.1 equiv) + NaHCO₃ (2.0 equiv) in acetone/H₂O (3:1), 0°C → 25°C, 12 h.
-
Decomplexation : 8-Quinolinol (1.5 equiv) in H₂O, 25°C, 2 h.
Outcomes
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Diastereomeric Excess | 90:10 (S,R) |
| Purity (HPLC) | >98% |
This method leverages transition metal coordination to achieve regioselectivity, avoiding costly enzymatic resolutions.
Direct Cbz Protection in Aqueous Media
Single-Pot Hydrolysis and Protection
A streamlined approach combines hydroxyectoine ring opening with in-situ Cbz protection, eliminating intermediate isolation:
Procedure
-
Base Hydrolysis : 5-Hydroxyectoine (1.0 equiv) + 12 M HCl (10 vol), reflux (100°C), 1 h.
-
Neutralization : Adjust pH to 8–9 using 6 M NaOH.
-
Cbz Protection : Add benzyl chloroformate (1.05 equiv) dropwise at 0°C, stir at 25°C for 24 h.
Optimization Data
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes conversion |
| Solvent | H₂O/THF (4:1) | Enhances solubility |
| Reaction Time | 18–24 h | Balances side reactions |
This method reduces solvent waste and achieves 60% yield with 88% diastereomeric purity.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Immobilizing the amino acid precursor on Wang resin enables iterative protection and purification:
Steps
-
Resin Loading : 4-Amino-3-hydroxybutanoic acid (1.2 equiv) + Wang resin (1.0 equiv), DIC/HOBt in DMF, 24 h.
-
Cbz Protection : Benzyl chloroformate (2.0 equiv) + DIEA (3.0 equiv) in DCM, 0°C → 25°C, 6 h.
Performance Metrics
| Metric | Value |
|---|---|
| Loading Efficiency | 0.8 mmol/g resin |
| Cyclic Yield | 75% per iteration |
| Purity Post-Cleavage | 97% |
This approach facilitates multigram synthesis with minimal manual intervention.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball milling eliminates solvents, enhancing atom economy:
Conditions
-
Reagents : 4-Amino-3-hydroxybutanoic acid (1.0 equiv) + benzyl chloroformate (1.1 equiv) + Na₂CO₃ (2.0 equiv).
Results
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Isolated Yield | 85% |
| E-Factor | 0.6 (vs. 8.2 for solution-phase) |
Mechanochemistry reduces waste and shortens reaction times by 80%.
Industrial-Scale Purification Techniques
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) improves purity:
Protocol
-
Dissolve crude product in hot ethyl acetate (10 vol).
-
Add hexane (30 vol) dropwise at 0°C.
Crystallization Data
| Parameter | Value |
|---|---|
| Recovery | 78% |
| Purity Post-Crystallization | 99.5% |
| Particle Size (D50) | 50 μm |
This method ensures batch consistency for pharmaceutical applications.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Reagents such as trifluoroacetic acid (T
Biological Activity
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a compound of increasing interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Molecular Formula : C13H15NO4
- Molecular Weight : 251.26 g/mol
- Structure : The compound features a benzyloxycarbonyl group attached to an amino group and a hydroxybutanoic acid moiety, which influences its solubility and interaction with biological targets.
Interaction with Biological Targets
The compound's structure allows it to interact with various enzymes and proteins, potentially leading to significant biochemical changes. It has been noted for its ability to bind to active sites of enzymes, modulating their activity and influencing metabolic pathways.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for its efficacy in biological systems.
Cellular Effects
The compound has demonstrated the ability to influence cellular functions by modulating signaling pathways and gene expression. For instance, it can alter the expression of genes involved in critical cellular processes such as growth and differentiation.
Dosage Effects
Studies in animal models have shown that the effects of this compound vary significantly with dosage. Lower doses tend to promote beneficial effects on cellular function, while higher doses may lead to toxicity .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. In vitro studies have shown that derivatives of this compound exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 8 |
| Escherichia coli | 10 | 10 |
| Pseudomonas aeruginosa | 11 | 9 |
Cytotoxicity Studies
In cytotoxicity assessments using various cancer cell lines, compounds derived from this compound exhibited selective cytotoxic effects. The compound was particularly effective against Ehrlich’s ascites carcinoma cells, with IC50 values indicating significant anti-cancer potential .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H15NO5
- Molecular Weight : 253.25 g/mol
- IUPAC Name : 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
- Structure : The compound features a benzyloxycarbonyl group attached to the amino group of a hydroxybutanoic acid moiety, enhancing its lipophilicity and bioavailability.
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : The benzyloxycarbonyl group can be reduced to yield free amines.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.
These properties make it valuable for developing new synthetic methodologies and materials.
Biology
This compound has been studied for its potential biological activity, particularly its interactions with enzymes. It is known to act as a cholinesterase inhibitor , which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
Recent studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating cognitive disorders. For example, derivatives of this compound have shown significant inhibitory activity against these enzymes, with IC50 values indicating promising potency:
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | - |
| Benzyl(3-hydroxy-4-{[2-(methoxyphenyl)carbamoyl}phenyl)carbamate | BChE | 22.23 | 2.26 |
These findings suggest that structural modifications can enhance selectivity and potency against cholinesterases.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties , including:
- Antimicrobial Activity : Studies indicate potential effectiveness against various pathogens.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to protective effects in biological systems.
The compound's mechanism of action involves interactions with specific molecular targets, which may lead to the development of novel therapeutic agents.
Case Studies
- Cholinesterase Inhibition Study : A series of synthesized carbamate derivatives based on this compound demonstrated varying degrees of selectivity toward BChE over AChE. This selectivity is advantageous for therapeutic applications where reducing side effects associated with AChE inhibition is desired.
- Cytotoxicity Evaluation : In vitro studies revealed that the cytotoxic effects of synthesized compounds depend on structural modifications. Understanding these effects is crucial for developing safe therapeutics aimed at neurological conditions.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Structural Differences | Applications/Properties | Reference |
|---|---|---|---|---|
| 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | C₁₂H₁₅NO₅ | 3-hydroxy, 4-Cbz-amino, butanoic acid backbone | Peptide synthesis, drug intermediates | |
| 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₈H₁₆F₃NO₄ | Trifluorophenyl substituent at 4-position | Sitagliptin impurity, enhanced lipophilicity | |
| 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | C₁₃H₁₇NO₄ | Methyl group at 3-position, no hydroxyl group | Steric hindrance, metabolic stability studies | |
| (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C₁₂H₁₅NO₄ | Lacks 3-hydroxyl group, chiral center at 3-position | Asymmetric synthesis, reduced polarity | |
| (2S,3R)-2-[(Benzyloxy)carbonylamino]-3-hydroxybutanoic acid | C₁₃H₁₇NO₅ | Methyl substitution on amino group, stereospecific | Targeted drug delivery, chiral resolution |
Key Research Findings
Impact of Fluorinated Substituents: The trifluorophenyl analog (C₁₈H₁₆F₃NO₄) exhibits increased lipophilicity (logP ~2.8) compared to the target compound (logP ~1.5), enhancing membrane permeability and binding affinity to hydrophobic enzyme pockets. This modification is critical in Sitagliptin impurity profiling, where fluorine atoms improve metabolic stability .
Role of Hydroxyl Group: The absence of the 3-hydroxyl group in (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid reduces hydrogen-bonding capacity, lowering aqueous solubility (25 mg/mL vs. 50 mg/mL for the hydroxylated analog). This property is leveraged in solubility-driven purification processes .
Steric and Stereochemical Effects: The 3-methyl substitution in C₁₃H₁₇NO₄ introduces steric hindrance, slowing enzymatic degradation by proteases (t₁/₂ = 8 hours vs. 3 hours for the target compound) . The (2S,3R) stereoisomer (C₁₃H₁₇NO₅) demonstrates 90% enantiomeric excess in chiral HPLC, highlighting its utility in stereoselective synthesis .
Stability and Storage: Compounds lacking hydroxyl groups (e.g., C₁₂H₁₅NO₄) are stored under inert atmospheres due to moisture sensitivity, whereas hydroxylated analogs require refrigeration to prevent oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, and how do protective groups influence yield?
- Methodological Answer : The compound’s synthesis often involves benzyloxycarbonyl (Cbz) as a protective group for amines. A stepwise approach includes:
- Step 1 : Protection of the amino group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the Cbz-amine intermediate.
- Step 2 : Hydroxylation or oxidation at the β-position, followed by acidification to yield the final product .
- Yield Optimization : Microwave-assisted synthesis (as described for structurally similar compounds) can reduce reaction times by 30–50% compared to conventional heating .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times should be compared to known standards .
- Circular Dichroism (CD) : Analyze the hydroxybutanoic acid moiety’s optical activity in the 200–250 nm range to confirm stereochemical purity .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Cbz group. Desiccants like silica gel are critical for long-term storage .
- Degradation Analysis : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) for decomposition products such as free amines or benzoic acid derivatives .
Advanced Research Questions
Q. How can computational tools predict reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for hydroxylation steps. Compare activation energies of competing pathways (e.g., epoxidation vs. direct oxidation) .
- Database Mining : Leverage the PISTACHIO or REAXYS databases to identify analogous reactions and optimize conditions (e.g., solvent polarity, catalyst loading) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Batch Reproducibility : Verify synthetic protocols across labs using NMR (¹H/¹³C) and HRMS to ensure structural consistency. Discrepancies in bioactivity may arise from trace impurities (e.g., residual benzyl chloride) .
- Biological Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence-based binding) to validate target interactions .
Q. How can reactor design improve scalability for synthesizing this compound?
- Methodological Answer :
- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer during exothermic steps (e.g., Cbz protection), reducing side-product formation by 20–30% .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid adjustment of pH or temperature .
Q. What are the mechanistic implications of the β-hydroxy group’s reactivity in downstream modifications?
- Methodological Answer :
- Protection Strategies : The β-hydroxy group can be selectively acetylated using Ac₂O/pyridine, leaving the Cbz group intact. Competing oxidation pathways (e.g., Swern vs. Dess-Martin) must be evaluated to avoid over-oxidation to ketones .
- Cross-coupling Potential : Explore Pd-catalyzed Suzuki-Miyaura reactions with boronic acid derivatives (e.g., 4-benzyloxyphenylboronic acid) to functionalize the aromatic moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
